molecular formula C7H15NOS B13009524 N-(2-Ethoxyethyl)thietan-3-amine

N-(2-Ethoxyethyl)thietan-3-amine

Cat. No.: B13009524
M. Wt: 161.27 g/mol
InChI Key: VVJTYCGTNLTEBY-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)thietan-3-amine is a sulfur-containing heterocyclic compound characterized by a thietane ring (a three-membered cyclic sulfide) substituted with an amine group at position 3 and a 2-ethoxyethyl group attached to the nitrogen. The thietane ring introduces significant ring strain, which may enhance reactivity in ring-opening or functionalization reactions .

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(2-ethoxyethyl)thietan-3-amine

InChI

InChI=1S/C7H15NOS/c1-2-9-4-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3

InChI Key

VVJTYCGTNLTEBY-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CSC1

Origin of Product

United States

Preparation Methods

Double Nucleophilic Displacement of 1,3-Dihaloalkanes

The classical and widely applied method for thietane synthesis involves the double nucleophilic displacement of 1,3-dihaloalkanes with sulfide sources such as sodium sulfide. This method forms the thietane ring by intramolecular cyclization after substitution of halides with sulfur nucleophiles.

  • Example: Treatment of 1,3-dichloropropane with sodium sulfide yields thietane in moderate to good yields (typically 60-70%).

Intramolecular Nucleophilic Displacements

Alternative methods include intramolecular cyclization of γ-mercaptoalkanols or thiol-containing precursors, which can be converted into thietane rings under mild conditions using reagents like triphenylphosphine derivatives.

Nucleophilic Ring-Opening of Epoxides Followed by Cyclization

Chloromethyloxirane derivatives can be reacted with hydrogen sulfide or hydrosulfide anions to open the epoxide ring, generating mercaptoalkanolates that cyclize intramolecularly to form thietane-3-ols, which can be further functionalized.

Attachment of the 2-Ethoxyethyl Group

The 2-ethoxyethyl substituent on the nitrogen is typically introduced by alkylation of the amine with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride).

  • Controlled reaction conditions and use of excess amine or protecting groups help to avoid formation of tertiary amines or quaternary ammonium salts.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Thietane ring formation 1,3-dihalopropane + Na2S, reflux Thietane ring (unsubstituted)
2 Halogenation or tosylation at C-3 NBS or TsCl, base 3-Halogenated or 3-tosylated thietane
3 Nucleophilic substitution with amine 2-Ethoxyethylamine, base, controlled temp N-(2-Ethoxyethyl)thietan-3-amine
4 Purification Chromatography or crystallization Pure target compound

Research Findings and Yields

  • The double nucleophilic displacement method for thietane ring formation typically yields 60-70% of the cyclic sulfide intermediate.
  • Selective monoalkylation of amines using Ns-protection yields secondary amines in 70-85% yield with high purity.
  • Alkylation with 2-ethoxyethyl halides under mild basic conditions proceeds efficiently, minimizing side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Double nucleophilic displacement 1,3-dihaloalkane + Na2S, reflux Simple, well-established Requires handling of sulfides
Intramolecular cyclization γ-Mercaptoalkanols + Ph3P(OEt)2 Mild conditions, selective Requires precursor synthesis
Epoxide ring-opening + cyclization Chloromethyloxirane + H2S + base Direct access to thietane-3-ols Multi-step, sensitive intermediates
Ns-protected amine alkylation Ns-protected amine + alkyl halide Selective monoalkylation Requires protection/deprotection steps
Direct amine alkylation Primary amine + 2-ethoxyethyl halide Straightforward Risk of over-alkylation

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thietane derivatives.

Scientific Research Applications

N-(2-Ethoxyethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)thietan-3-amine involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-Ethoxyethyl)thietan-3-amine with two closely related N-alkyl thietan-3-amine derivatives, highlighting molecular features and inferred properties based on structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Features Inferred Properties
This compound C₇H₁₅NOS 161.27 2-Ethoxyethyl Ether oxygen in substituent Higher polarity, improved solubility in polar solvents
N-(5-Methylhexan-2-yl)thietan-3-amine C₁₀H₂₁NS 187.35 5-Methylhexan-2-yl Branched alkyl chain Hydrophobic, likely lower aqueous solubility
N-(Pentan-3-yl)thietan-3-amine C₈H₁₇NS 159.29 Pentan-3-yl Linear alkyl chain Moderate hydrophobicity, intermediate solubility

Key Observations:

For example, 2-ethoxyethyl acetate (a related ether-containing compound) is miscible with many organic solvents, supporting this hypothesis . In contrast, N-(5-Methylhexan-2-yl)thietan-3-amine (C₁₀H₂₁NS) and N-(Pentan-3-yl)thietan-3-amine (C₈H₁₇NS) lack polar functional groups, suggesting lower aqueous solubility and greater lipophilicity .

Molecular Weight and Applications :

  • The target compound’s lower molecular weight (161.27 g/mol) compared to N-(5-Methylhexan-2-yl)thietan-3-amine (187.35 g/mol) may improve bioavailability in pharmaceutical contexts, as smaller molecules often exhibit better membrane permeability .
  • Linear alkyl chains (e.g., pentan-3-yl) may confer intermediate properties between branched and polar substituents, balancing solubility and metabolic stability .

Reactivity of the Thietane Ring :

  • The strained thietane ring is prone to ring-opening reactions, which could be exploited for further functionalization. For example, nucleophilic attack at the sulfur atom or amine group could yield sulfides, sulfoxides, or secondary amines . Substituent effects (e.g., electron-donating ether groups vs. alkyl chains) may modulate reaction rates or regioselectivity, though empirical data are lacking.

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